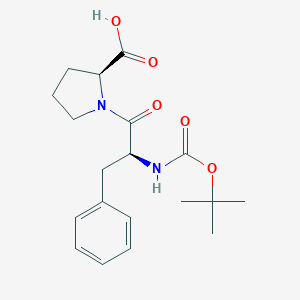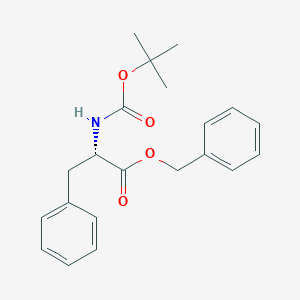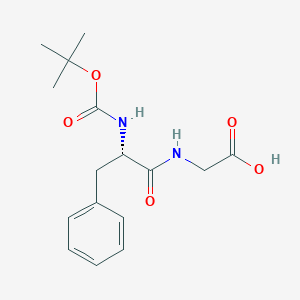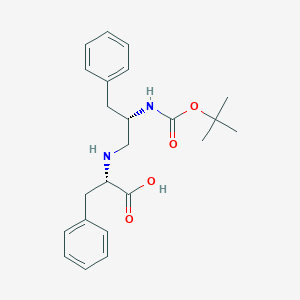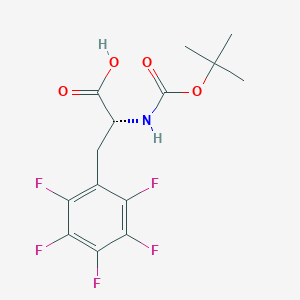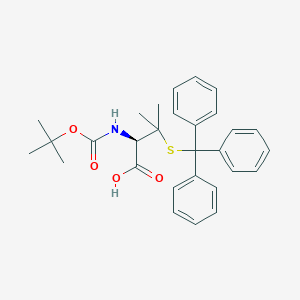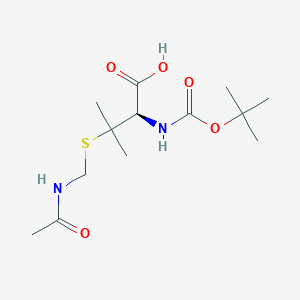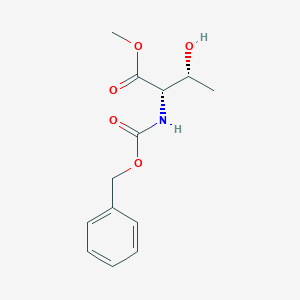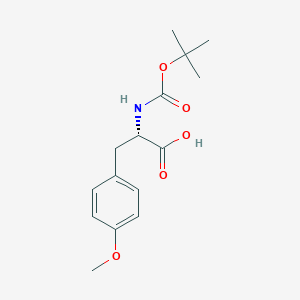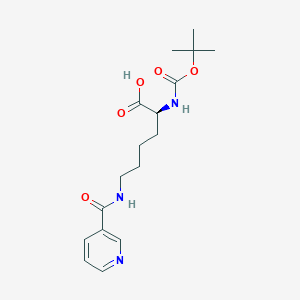
Boc-Lys(Nicotinoyl)-OH
Vue d'ensemble
Description
Boc-Lys(Nicotinoyl)-OH is a chemical compound with the molecular formula C17H25N3O5 and a molecular weight of 351.4 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Boc-Lys(Nicotinoyl)-OH is represented by the formula C17H25N3O5 . Unfortunately, the specific structural details are not provided in the search results.
Chemical Reactions Analysis
Boc-Lys(Nicotinoyl)-OH is involved in the protection of amino functions, which is a crucial step in the synthesis of multifunctional targets . The Boc-group plays a significant role in this context, especially in peptide synthesis .
Applications De Recherche Scientifique
1. Histone Deacetylase Activity Assay
- Summary of Application: Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . Boc-Lys(Nicotinoyl)-OH is used in the assay of HDAC enzymatic activities .
- Methods of Application: The focus of the research is to provide up-to-date, easy-to-follow, approaches and techniques, for the assay of HDAC enzymatic activities .
- Results or Outcomes: Through deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
2. Synthesis of Antimicrobial Peptides
- Summary of Application: Antimicrobial peptides (AMPs) have been considered as a promising new tool to combat the antimicrobial resistance (AMR) crisis . A series of star poly(L-lysine) (PLL) homo- and copolymers with excellent antimicrobial activity and improved biocompatibility were prepared .
- Methods of Application: The amine-terminated polyamidoamine dendrimer (G x -PAMAM) mediated ring opening polymerization (ROP) of Nε- tert -butyloxycarbonyl- L -lysine N -carboxyanhydride (Boc- L -Lys-NCA) and γ-benzyl- L -glutamic acid-based N -carboxyanhydride (PBLG-NCA) was used to prepare star PLL homo- and copolymers .
- Results or Outcomes: The star PLL homopolymers exhibited low minimum inhibitory concentration (MIC = 50–200 μg mL −1) against both Gram-positive and Gram-negative bacteria ( i.e., S. aureus and E. coli ) .
3. Synthesis of Biotinylated Lysine Derivatives
- Summary of Application: Boc-Lys(Nicotinoyl)-OH can be used in the synthesis of biotinylated lysine derivatives . These derivatives can be used in various biochemical assays that require the detection and quantification of proteins .
- Results or Outcomes: The use of biotinylated lysine derivatives can enhance the sensitivity and specificity of protein detection in various biochemical assays .
4. Histone Deacetylase Activity Assay with Fluorescent Substrate
- Summary of Application: Boc-Lys(Nicotinoyl)-OH can be used as a fluorescent substrate for histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from lysine residues in proteins, and their activity can be quantified using a fluorescent substrate .
- Methods of Application: The HDAC enzyme deacetylates the Boc-Lys(Nicotinoyl)-OH substrate, which is then cleaved by trypsin. This releases a fluorescent compound, 7-amino-4-methylcoumarin (AMC), the fluorescence of which can be measured to quantify HDAC activity .
- Results or Outcomes: This method provides a sensitive and quantitative measure of HDAC activity, which is important in many biological processes, including gene expression and cell differentiation .
5. Synthesis of Star-Shaped Cationic Polypeptides
- Summary of Application: Star-shaped cationic polypeptides have excellent antimicrobial activity and improved biocompatibility . They are considered as a promising new tool to combat the antimicrobial resistance (AMR) crisis .
- Methods of Application: The amine-terminated polyamidoamine dendrimer (G x -PAMAM) mediated ring opening polymerization (ROP) of Nε- tert -butyloxycarbonyl- L -lysine N -carboxyanhydride (Boc- L -Lys-NCA) was used to prepare star-shaped cationic polypeptides .
- Results or Outcomes: The star-shaped cationic polypeptides exhibited low minimum inhibitory concentration (MIC = 50–200 μg mL −1) against both Gram-positive and Gram-negative bacteria ( i.e., S. aureus and E. coli ) .
6. Lysine Conjugation
- Summary of Application: Lysine conjugation can be applied to a wide range of molecules and targets . This versatility makes it suitable for various applications, such as antibody-drug conjugates (ADCs), protein labeling, targeted drug delivery systems, and diagnostics .
- Results or Outcomes: The use of lysine conjugation can enhance the sensitivity and specificity of detection in various biochemical assays .
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . It’s important to avoid dust formation and breathing mist, gas, or vapors .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Nicotinoyl)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



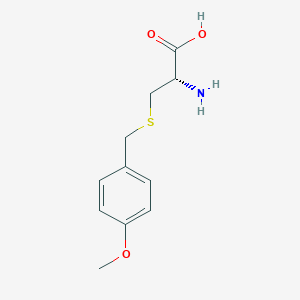
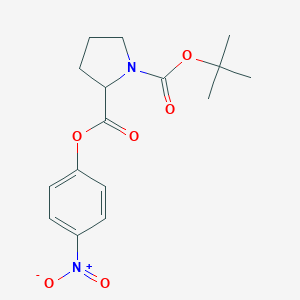
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)
